REACTION_SMILES
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[CH3:1][c:2]1[cH:3][n:4][c:5]2[c:6]([n:7]1)[s:8][c:9]([NH:11][C:12](=[O:13])[O:14][CH2:15][CH3:16])[n:10]2.[ClH:19].[Na+:18].[OH-:17]>>[CH3:1][c:2]1[cH:3][n:4][c:5]2[c:6]([n:7]1)[s:8][c:9]([NH2:11])[n:10]2
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Name
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CCOC(=O)Nc1nc2ncc(C)nc2s1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)Nc1nc2ncc(C)nc2s1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
|
|
Type
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product
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Smiles
|
Cc1cnc2nc(N)sc2n1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |